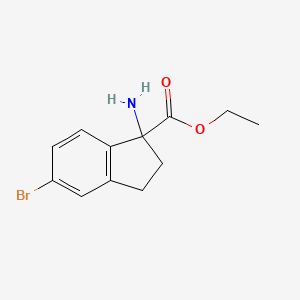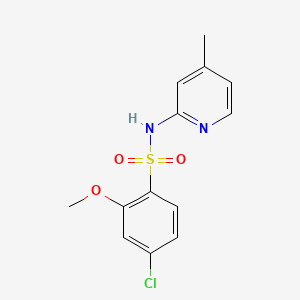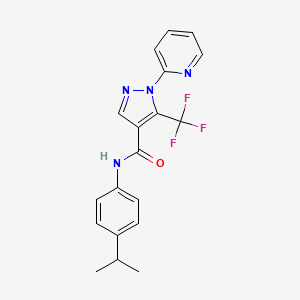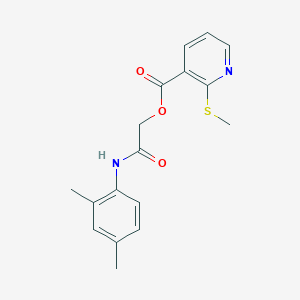
4-(3-(4-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a nitrophenyl group, a phenylacrylamido group, and a sulfonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrobenzaldehyde with phenylacetic acid to form an intermediate, which is then reacted with benzene-1-sulfonyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(4-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl fluoride group under mild conditions, often in the presence of a base like pyridine.
Major Products
Aplicaciones Científicas De Investigación
4-(3-(4-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group, which can form covalent bonds with serine residues in enzymes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(3-(4-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride involves its ability to interact with biological molecules. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins, such as the hydroxyl group of serine residues in enzymes. This interaction can inhibit enzyme activity, making the compound a valuable tool in biochemical research and drug development.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Shares the sulfonyl chloride group but differs in the presence of a trifluoromethyl group instead of the nitrophenyl and phenylacrylamido groups.
Benzenesulfonyl fluoride: Lacks the nitrophenyl and phenylacrylamido groups, making it less complex but still reactive.
Uniqueness
4-(3-(4-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the nitrophenyl group enhances its electron-withdrawing properties, while the phenylacrylamido group provides additional sites for chemical modification.
This compound’s versatility and reactivity make it a valuable asset in various fields of scientific research and industrial applications.
Propiedades
Número CAS |
21316-11-0 |
|---|---|
Fórmula molecular |
C21H15FN2O5S |
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
4-[[(E)-3-(4-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C21H15FN2O5S/c22-30(28,29)19-12-8-17(9-13-19)23-21(25)20(16-4-2-1-3-5-16)14-15-6-10-18(11-7-15)24(26)27/h1-14H,(H,23,25)/b20-14+ |
Clave InChI |
XNLVDHABIYMFCK-XSFVSMFZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)S(=O)(=O)F |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B15281235.png)

![Methyl 2-{2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]acetamido}acetate](/img/structure/B15281257.png)

![3-[(Methylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281261.png)





